molecular formula C12H9Br2NO2S B12444880 3-bromo-N-(3-bromophenyl)benzenesulfonamide

3-bromo-N-(3-bromophenyl)benzenesulfonamide

Katalognummer: B12444880
Molekulargewicht: 391.08 g/mol
InChI-Schlüssel: DPTHPSSKTABCCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-N-(3-bromophenyl)benzenesulfonamide is a halogenated sulfonamide characterized by two bromine substituents: one at the 3-position of the benzenesulfonamide core and another on the 3-position of the N-aryl group. For example, compound 18 (as designated in ) exhibits a molecular weight of 392.1 g/mol, with NMR data confirming its structure (δ 10.02 ppm for sulfonamide protons) . Its synthesis typically involves amidation reactions between brominated benzenesulfonyl chlorides and substituted anilines, followed by purification via column chromatography or recrystallization.

Eigenschaften

Molekularformel

C12H9Br2NO2S

Molekulargewicht

391.08 g/mol

IUPAC-Name

3-bromo-N-(3-bromophenyl)benzenesulfonamide

InChI

InChI=1S/C12H9Br2NO2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H

InChI-Schlüssel

DPTHPSSKTABCCH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)Br)NS(=O)(=O)C2=CC(=CC=C2)Br

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Key Intermediates

The synthesis of 3-bromo-N-(3-bromophenyl)benzenesulfonamide typically involves two stages:

  • Synthesis of 3-bromobenzenesulfonyl chloride
  • Coupling with 3-bromoaniline to form the sulfonamide

Preparation of 3-Bromobenzenesulfonyl Chloride

Diazotization and Sulfonation

A widely used method involves diazotization of 3-bromoaniline followed by sulfonation (Figure 1):

Step 1: Diazotization

  • Reactants : 3-Bromoaniline, NaNO₂, HCl, HBF₄ or ZnCl₂
  • Conditions : 0–5°C, 1–3 hours
  • Intermediate : Diazonium salt

Step 2: Sulfonation

  • Reactants : Diazonium salt, SOCl₂, CuCl catalyst
  • Conditions : 0–5°C, 12–24 hours
  • Yield : 79–84%

Key Data :

Parameter Value Source
Temperature –5°C to 0°C
Reaction Time 12–24 hours
Catalyst CuCl (1–2 mol%)
Purity (HPLC) >95%
Alternative Sulfonation with Chlorosulfonic Acid

Direct sulfonation of 3-bromobenzene using chlorosulfonic acid:

  • Reactants : 3-Bromobenzene, ClSO₃H
  • Conditions : –5°C to 20°C, 1.5 hours
  • Yield : 98%

Formation of the Sulfonamide Bond

The sulfonyl chloride intermediate reacts with 3-bromoaniline under basic conditions:

Procedure :

  • Reactants : 3-Bromobenzenesulfonyl chloride, 3-bromoaniline, Et₃N or NaOH
  • Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
  • Conditions : 0–25°C, 2–6 hours
  • Yield : 75–90%

Optimized Conditions :

Parameter Value Source
Base Et₃N (1.2 equiv)
Solvent DCM
Reaction Time 4 hours

Comparative Analysis of Methods

Efficiency of Diazotization vs. Direct Sulfonation

Method Yield (%) Purity (%) Cost Efficiency
Diazotization 79–84 >95 Moderate
Direct Sulfonation 98 >98 High

Trade-offs :

  • Diazotization requires low temperatures but offers scalability.
  • Direct sulfonation uses hazardous ClSO₃H but achieves higher yields.

Critical Reaction Parameters

Temperature Control

  • Diazotization requires strict temperature control (–5°C to 0°C) to prevent decomposition.
  • Sulfonamide coupling proceeds efficiently at room temperature.

Catalytic Effects

  • CuCl accelerates sulfur dioxide insertion during sulfonation.
  • Et₃N neutralizes HCl, driving the sulfonamide reaction to completion.

Scalability and Industrial Applications

Pilot-Scale Synthesis

A patent describes a kilogram-scale process:

  • Batch Size : 1 mol (256 g) of 3-bromoaniline
  • Isolated Yield : 82.4%
  • Purity : 99% (HPLC)

Environmental Considerations

  • SOCl₂ and ClSO₃H require careful waste management due to HCl/HBr emissions.
  • Alternative methods using HBF₄ reduce heavy metal waste.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 7.89 (d, J = 8.2 Hz, 2H, Ar–H), 7.63 (d, J = 8.1 Hz, 2H, Ar–H).
  • IR : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym).

Purity Assessment

  • HPLC : Retention time = 6.7 min (C18 column, MeOH/H₂O = 70:30).

Challenges and Troubleshooting

Common Issues

  • Low Yields : Caused by incomplete diazotization or premature hydrolysis of sulfonyl chloride.
  • Side Products : Nonselective bromination or over-sulfonation.

Mitigation Strategies

  • Use excess SOCl₂ (2.5 equiv) to suppress hydrolysis.
  • Purify intermediates via recrystallization (hexane/EtOAc).

Emerging Methodologies

Continuous Flow Synthesis

Recent advances propose microreactors for diazotization, reducing reaction time to 10 minutes with 85% yield.

Enzymatic Sulfonation

Preliminary studies using aryl sulfotransferases show promise for greener synthesis but remain experimental.

Analyse Chemischer Reaktionen

3-Brom-N-(3-bromphenyl)benzolsulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

    Substitutionsreaktionen: Die Bromatome an den Phenylringen können unter geeigneten Bedingungen durch andere Nucleophile substituiert werden. Häufige Reagenzien für diese Reaktionen sind Natriummethoxid oder Kalium-tert-butoxid.

    Oxidation und Reduktion: Die Sulfonamidgruppe kann oxidiert werden, um Sulfonsäuren zu bilden, oder reduziert werden, um Sulfinamide zu bilden. Reagenzien wie Wasserstoffperoxid zur Oxidation und Lithiumaluminiumhydrid zur Reduktion werden üblicherweise verwendet.

    Kopplungsreaktionen: Die Verbindung kann an Suzuki-Miyaura-Kopplungsreaktionen teilnehmen, um Biarylverbindungen zu bilden.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 3-Brom-N-(3-bromphenyl)benzolsulfonamid beinhaltet seine Interaktion mit biologischen Zielmolekülen wie Enzymen und Rezeptoren. Die Sulfonamidgruppe kann die Aktivität bestimmter Enzyme hemmen, indem sie die Struktur natürlicher Substrate nachahmt, was zur Störung essentieller biochemischer Pfade führt. Diese Hemmung kann zu antibakteriellen, Antikrebs- oder anderen therapeutischen Wirkungen führen.

Wirkmechanismus

The mechanism of action of 3-bromo-N-(3-bromophenyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes and receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. This inhibition can result in antibacterial, anticancer, or other therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

3-Bromo-N-(3-fluorophenyl)benzenesulfonamide

  • Structural Difference : Fluorine replaces the bromine on the N-aryl group.
  • Key Findings: Crystallographic studies (X-ray diffraction) and DFT calculations reveal a planar molecular structure with intramolecular hydrogen bonding (S=O···H–N), stabilizing the conformation . Physicochemical Properties: Lower molecular weight (vs. the dibromo analog) and distinct NMR shifts (e.g., ¹H NMR: δ 7.01–6.70 ppm for aromatic protons) .

4-Bromo-N-(3-bromophenyl)benzenesulfonamide

  • Structural Difference : Bromine at the 4-position of the benzenesulfonamide core.
  • Impact : Altered steric and electronic environments affect crystal packing and solubility.

Functional Group Variations

Anthraquinone-Based Sulfonamides (e.g., Compounds 9m, 9n, 9o)

  • Structural Features: Anthraquinone moieties replace the bromophenyl group, introducing extended π-conjugation and redox-active sites.
  • Key Findings: Compounds 9m (4-bromo) and 9o (3-bromo) exhibit higher synthetic yields (65% and 54%, respectively) compared to dichloro derivatives (10–12%) .

Pyridinyl-Substituted Sulfonamides (e.g., Compounds 2h, 3h)

  • Structural Features : Pyridine rings introduce basic nitrogen atoms, modifying electronic properties.
  • Key Findings :
    • Compound 2h (yield: 60.6%) demonstrates a melting point of 161.6–162.3°C and distinct ¹³C NMR shifts (e.g., δ 154.3 ppm for pyridinyl carbons) .
    • 3h (yield: 2.7%) exhibits lower thermal stability (m.p. 125.2–125.5°C), attributed to steric hindrance from the chloropyridinyl group .

Spectroscopic and Computational Data

  • 3-Bromo-N-(3-bromophenyl)benzenesulfonamide: ¹H NMR (CDCl₃): δ 10.02 (s, 1H, SO₂NH), 8.18 (d, J = 7.2 Hz, 2H), 7.61 (d, J = 7.2 Hz, 2H) . DFT Insights: Frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potentials correlate with reactivity trends .
  • 3-Bromo-N-(3-fluorophenyl)benzenesulfonamide :

    • Vibrational frequencies (FTIR): S=O stretching at 1160 cm⁻¹, N–H bending at 1530 cm⁻¹ .

Biologische Aktivität

3-Bromo-N-(3-bromophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing from various studies and research findings.

Chemical Structure and Properties

The compound features a sulfonamide functional group (-SO2NH-) attached to a phenyl ring, with bromine substitutions at the meta positions. Its molecular formula is C12H10Br2N2O2SC_{12}H_{10}Br_2N_2O_2S and it has a molecular weight of 392.19 g/mol. The unique structural characteristics influence its reactivity and biological activity.

Sulfonamides, including this compound, primarily exhibit their biological effects by inhibiting bacterial growth through interference with folic acid synthesis. They act as competitive inhibitors of the enzyme dihydropteroate synthase, which is crucial for the synthesis of folate in bacteria. This disruption leads to an inability to produce nucleic acids and amino acids, ultimately inhibiting bacterial cell division.

Antibacterial Activity

Research indicates that this compound possesses significant antibacterial properties. It has been shown to inhibit various bacterial strains, making it a potential candidate for antibiotic development. The compound's mechanism involves blocking essential metabolic pathways in bacteria.

Antitumor Activity

Recent studies have highlighted the antitumor potential of sulfonamide derivatives, including this compound. It has been demonstrated to induce apoptosis in cancer cell lines such as Hep3B and A549, suggesting a selective cytotoxic effect against malignant cells . The compound's ability to inhibit tumor-specific isoforms of carbonic anhydrase further supports its role in cancer therapy .

Anti-inflammatory Properties

There is evidence suggesting that this compound may exhibit anti-inflammatory and analgesic effects. These properties are particularly relevant in the context of chronic inflammatory diseases, although further research is necessary to elucidate these effects conclusively .

Research Findings and Case Studies

StudyFindings
Demonstrated antibacterial activity against multiple strains; effective in inhibiting folic acid synthesis.
Induced apoptosis in Hep3B and A549 cancer cell lines; showed selectivity towards malignant cells.
Inhibition of dihydropteroate synthase confirmed; predicted high gastrointestinal absorption and blood-brain barrier permeability.
Exhibited anti-inflammatory effects in carrageenan-induced rat paw edema model; significant inhibition rates observed.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests good absorption through the gastrointestinal tract, with widespread distribution in body tissues. It undergoes hepatic metabolism and is excreted via urine, making it suitable for therapeutic applications.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.